molecular formula C9H10N2O4 B1444784 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester CAS No. 1187930-77-3

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Cat. No.: B1444784
CAS No.: 1187930-77-3
M. Wt: 210.19 g/mol
InChI Key: JEMCSVZOLYMEFA-UHFFFAOYSA-N
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Description

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, featuring amino and ester functional groups

Biochemical Analysis

Biochemical Properties

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form complexes with diphenylurea derivatives, indicating its potential as a host molecule . The nature of these interactions often involves hydrogen bonding and π-π interactions, which stabilize the complexes formed.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function. These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action . These interactions often involve hydrogen bonds and π-π stacking, which contribute to the stability and specificity of the binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and health. The compound’s role in these pathways is essential for understanding its potential therapeutic benefits.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. Understanding how the compound is transported and distributed is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester typically involves the esterification of 2-Amino-pyridine-3,5-dicarboxylic acid. One common method is the reaction of 2-Amino-pyridine-3,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-Amino-pyridine-3,5-dicarboxylic acid+2CH3OH2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester+2H2O\text{2-Amino-pyridine-3,5-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 2-Amino-pyridine-3,5-dicarboxylic acid+2CH3​OH→2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under controlled conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Pyridinedicarboxylic acid
  • 2,4-Pyridinedicarboxylic acid
  • 2,5-Pyridinedicarboxylic acid
  • 2,6-Pyridinedicarboxylic acid
  • 3,4-Pyridinedicarboxylic acid
  • 3,5-Pyridinedicarboxylic acid

Uniqueness

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is unique due to the presence of both amino and ester functional groups, which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

dimethyl 2-aminopyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)5-3-6(9(13)15-2)7(10)11-4-5/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMCSVZOLYMEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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